![molecular formula C10H10F3NO4S B3019173 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid CAS No. 1097822-39-3](/img/structure/B3019173.png)

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with sulfonylamino groups and their reactivity, stability, and structural characteristics are discussed, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of trifluoromethanesulfonic acid as a catalyst in Friedel-Crafts alkylations, which could potentially be applied to the synthesis of 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid . Additionally, hydrolytic transformations under microwave irradiation in alkaline medium have been used to synthesize N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, which may offer a pathway to synthesize the compound of interest .

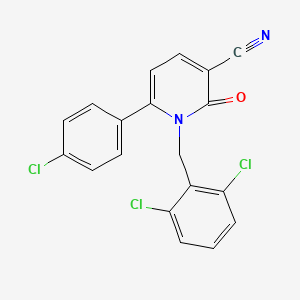

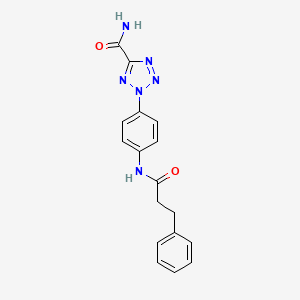

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as XRD, FT-IR, UV-VIS, and NMR . These methods provide detailed information about the molecular and chemical properties, including the electrophilic and nucleophilic nature of the compounds. Theoretical calculations using density functional theory (DFT) can also be employed to understand the molecular structure of 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid.

Chemical Reactions Analysis

The chemical reactivity of sulfonylamino compounds can be influenced by the presence of different substituents on the aromatic ring. For instance, the stability and mechanism of degradation of derivatives of sulfonylhydrazono acetic acid have been studied, indicating that certain structural modifications can affect their stability . Silver acetate catalyzed hydroamination is another reaction that demonstrates the reactivity of sulfonylamino compounds, which could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as acidity and the formation of coordination polymers with alkali carboxylates, have been reported . These studies provide insights into the behavior of the sulfonylamino group in different chemical environments, which can be extrapolated to understand the properties of 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid. Additionally, the separation of stereoisomers by reverse phase high-performance liquid chromatography (HPLC) indicates the importance of stereochemistry in the physical properties of these compounds .

Safety And Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, synthesizing it in the lab, and testing its reactivity. If it’s intended to be used as a pharmaceutical, future research might focus on testing its biological activity, determining its mechanism of action, and conducting preclinical and clinical trials .

Eigenschaften

IUPAC Name |

2-[methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO4S/c1-14(6-9(15)16)19(17,18)8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSXQVZHPNOKKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)

![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)

![8-Butyl-11-[2-(3-methoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3019099.png)

![N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019100.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)

![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)

![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B3019110.png)

![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)